molecular formula C10H11NO3 B6256920 6-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one CAS No. 74469-70-8

6-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one

Cat. No.: B6256920
CAS No.: 74469-70-8
M. Wt: 193.2
InChI Key:
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Description

6-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is a heterocyclic organic compound It is characterized by a benzoxazine ring structure, which includes a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-phenol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The oxazine ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of 6-oxo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one.

    Reduction: Formation of 2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-ol.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

6-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In medicinal applications, it may interact with cellular pathways involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one: Contains a methoxy group instead of a hydroxyl group, potentially altering its chemical properties and applications.

Uniqueness

6-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and influence the compound’s solubility, reactivity, and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

74469-70-8

Molecular Formula

C10H11NO3

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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